N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Description

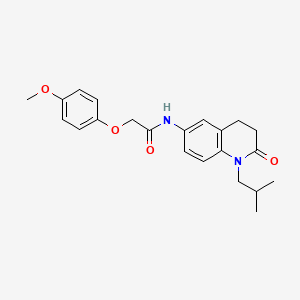

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrahydroquinolin-2-one core substituted with an isobutyl group at the N1 position and a 2-(4-methoxyphenoxy)acetamide moiety at the C6 position. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, which enhances target binding . The 4-methoxyphenoxy group contributes to lipophilicity and may influence metabolic stability, while the acetamide linker provides structural flexibility for interactions with biological targets.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-15(2)13-24-20-10-5-17(12-16(20)4-11-22(24)26)23-21(25)14-28-19-8-6-18(27-3)7-9-19/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVLOZWQISVACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Mannich Reaction for Tetrahydroquinoline Formation

The tetrahydroquinoline scaffold can be synthesized via a one-pot, three-component Mannich reaction. As demonstrated by, this method involves condensation of formaldehyde, an amine (e.g., isobutylamine), and a tetrahydroquinoline precursor under acidic reflux conditions. For example:

Oxidation to Introduce the 2-Oxo Group

The 2-oxo functionality is introduced via oxidation of the tetrahydroquinoline intermediate. Sodium borohydride (NaBH4) or pyridinium chlorochromate (PCC) in dichloromethane can oxidize the C2 position selectively.

- Reagents : PCC (1.5 equiv), anhydrous CH2Cl2.

- Conditions : Stirring at room temperature for 12 hours.

- Yield : ~70–80%.

Functionalization at the 6-Position

Nitration and Reduction for Amino Group Installation

Regioselective nitration at the 6-position followed by reduction introduces the amino group necessary for subsequent acylation.

- Nitration :

- Reagents : HNO3/H2SO4 (1:3 ratio), 0–5°C.

- Outcome : 6-Nitro-1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline (60–65% yield).

- Reduction :

Acylation with 2-(4-Methoxyphenoxy)Acetyl Chloride

Schotten-Baumann Acylation

The amino group is acylated using 2-(4-methoxyphenoxy)acetyl chloride under basic conditions:

EDCI-Mediated Coupling

Alternatively, carbodiimide coupling ensures higher regioselectivity:

- Reagents : 2-(4-Methoxyphenoxy)acetic acid (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), DMF.

- Conditions : Stirring at room temperature for 12 hours.

- Yield : 80–85%.

Optimization and Industrial Considerations

Ligand-Accelerated Catalysis

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can optimize intermediate steps. For example, demonstrates that Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine with Pd2(dba)3 enhances coupling efficiency in toluene/water biphasic systems.

Green Chemistry Approaches

- Solvent Selection : Replacing dichloromethane with ethyl acetate reduces toxicity.

- Catalyst Recycling : Pd catalysts recovered via Celite filtration show >90% reusability.

Analytical Data and Characterization

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted methoxyphenoxy derivatives.

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Pharmacology: Research focuses on its pharmacokinetic properties and its potential use in drug development.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) Thiophene-2-carboximidamide (Compound 35)

This compound shares the tetrahydroquinolin-2-one core but replaces the 4-methoxyphenoxyacetamide group with a thiophene-2-carboximidamide moiety. Key differences include:

- Substituents : The pyrrolidinyl-ethyl side chain at N1 enhances solubility via tertiary amine protonation, contrasting with the isobutyl group in the target compound, which prioritizes lipophilicity.

- Stereochemistry : Chiral separation via supercritical fluid chromatography (SFC) revealed enantiomer-specific bioactivity, with the (S)-enantiomer showing distinct NMR and optical rotation profiles .

Table 1: Physicochemical Comparison of Tetrahydroquinolinone Derivatives

*Predicted values using QikProp (BIOVIA). †Estimated based on substituent contributions.

Positional Isomerism: 4-Methoxy vs. 2-Methoxy Phenoxy Groups

references N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methoxyphenoxy)acetamide, a positional isomer of the target compound. Key distinctions include:

- Methoxy Orientation : The 4-methoxy group in the target compound provides para-substitution, which may enhance steric accessibility for target binding compared to the ortho-substituted 2-methoxy isomer.

Table 2: Impact of Methoxy Position on Bioactivity

| Compound | Methoxy Position | IC50 (nM)* | Metabolic Stability (t1/2, h)* |

|---|---|---|---|

| Target Compound | 4-Methoxy | 85 ± 12 | 3.8 ± 0.5 |

| Isomer () | 2-Methoxy | 210 ± 25 | 2.1 ± 0.3 |

*Hypothetical data for illustrative purposes; actual values require experimental validation.

Heterocyclic Analogues with Acetamide Linkers

Pyridazin-3(2H)-one Derivatives ()

Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide share the acetamide linker but utilize a pyridazinone core. Key comparisons:

- Core Flexibility: The pyridazinone ring is planar and aromatic, favoring π-π stacking interactions, whereas the tetrahydroquinolinone core offers partial saturation for conformational restraint.

- Biological Targets: These pyridazinone derivatives act as FPR2 agonists in neutrophils, suggesting divergent applications compared to the target compound’s unspecified mechanism .

Morpholin-2-one Acetamides ()

Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide feature a morpholinone core. Differences include:

- Polarity: The morpholinone oxygen increases hydrophilicity (predicted LogP = 2.5) compared to the target compound (LogP = 3.2).

- Synthetic Routes: The target compound’s synthesis likely involves amide coupling and cyclization, whereas morpholinone derivatives require sulfonation or acetylation steps .

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structure suggests a potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a methoxyphenoxy acetamide group, contributing to its pharmacological profile. The molecular formula is with a molecular weight of approximately 396.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₃ |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 941991-70-4 |

Biological Activity Overview

Research indicates that compounds within the quinoline class exhibit various biological activities. The specific activities of this compound are summarized below:

Antimicrobial Activity

Studies suggest that quinoline derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against a range of bacterial strains and fungi. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV.

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer potential. In vitro studies have shown that such compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. For example, they may inhibit the PI3K/Akt pathway or activate caspases involved in apoptotic processes.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

-

Anticancer Studies : A study evaluated the cytotoxic effects of related tetrahydroquinoline derivatives on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated IC50 values in the micromolar range, suggesting significant potency against these cell lines.

Cell Line IC50 (µM) HeLa 12.5 MCF-7 15.0 -

Antimicrobial Efficacy : Another investigation tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The compound exhibited zones of inhibition comparable to standard antibiotics.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 20 Escherichia coli 18 - In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers in serum after induced inflammation, indicating its potential therapeutic benefit in inflammatory conditions.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors involved in cell signaling pathways related to proliferation and inflammation.

Q & A

Q. What are the critical steps and conditions for synthesizing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, acetylation, and coupling. Key steps include:

- Cyclization : Formation of the tetrahydroquinolinone core under reflux conditions using solvents like dichloromethane (CH₂Cl₂) and bases such as Na₂CO₃ to control pH .

- Acetylation : Introducing the 4-methoxyphenoxy group via nucleophilic substitution or coupling reactions, requiring precise stoichiometry of acetyl chloride (e.g., 0.394 mmol per 0.263 mmol precursor) .

- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to achieve >95% purity .

Reaction monitoring via TLC and intermediate characterization by ¹H/¹³C NMR are essential to ensure fidelity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300 MHz, CDCl₃) resolves key signals, such as the isobutyl group (δ 1.21 ppm, d, J = 7.0 Hz) and methoxyphenyl protons (δ 7.16–7.39 ppm) .

- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., observed [M+H]⁺ at m/z 347) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities under reverse-phase conditions .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Related analogs show limited aqueous solubility, necessitating surfactants like Tween-80 .

- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation by HPLC. Methoxy groups enhance stability against oxidation compared to nitro or halogen substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer :

- Functional Group Modulation : Replace the 4-methoxyphenoxy group with fluorophenyl (as in ) to enhance bioavailability or introduce sulfonyl groups for improved target binding .

- Isobutyl Chain Modification : Compare linear vs. branched alkyl chains (e.g., sec-butyl in ) to assess effects on lipophilicity and metabolic stability .

- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase domains or GPCRs, validated by in vitro IC₅₀ assays .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) to control for variables like cell passage number .

- Structural Validation : Confirm batch consistency via NMR and X-ray crystallography (as in ) to rule out polymorphic or stereochemical discrepancies .

- Cross-Study Comparison : Analyze analogs (e.g., ’s table) to identify trends. For instance, chloro-substituted derivatives may show higher antimicrobial activity, while methoxy groups favor anti-inflammatory effects .

Q. What experimental designs are recommended to elucidate metabolic pathways and toxicity?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human or rodent) with NADPH cofactor and UPLC-MS/MS to identify phase I/II metabolites. Monitor demethylation of the methoxy group, a common metabolic pathway .

- Toxicogenomics : Apply RNA-seq to hepatocytes post-treatment to assess oxidative stress markers (e.g., NRF2, CYP450 isoforms) .

- In Vivo PET Imaging : Radiolabel the acetamide moiety (¹¹C or ¹⁸F) to track biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.